molecular formula C7H11ClNO3P B2594838 (r)-1-Aminobenzyl-phosphonic acid hydrochloride CAS No. 411231-12-4

(r)-1-Aminobenzyl-phosphonic acid hydrochloride

Cat. No.: B2594838
CAS No.: 411231-12-4
M. Wt: 223.59
InChI Key: NUTSMPODGJTHMF-OGFXRTJISA-N
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Description

®-1-Aminobenzyl-phosphonic acid hydrochloride is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of an amino group attached to a benzyl ring, which is further connected to a phosphonic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Aminobenzyl-phosphonic acid hydrochloride typically involves the reaction of benzylamine with a phosphonic acid derivative. One common method includes the use of benzylamine and diethyl phosphite in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under controlled temperature conditions to yield the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{EtO})_2\text{P(O)H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{P(O)(OH)}_2 ]

Industrial Production Methods

Industrial production of ®-1-Aminobenzyl-phosphonic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Aminobenzyl-phosphonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl-phosphonic acid derivatives, while reduction may produce aminobenzyl-phosphonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Aminobenzyl-phosphonic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphonic acid derivatives, which are valuable in different chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition. Phosphonic acids are known to mimic the transition state of enzyme-catalyzed reactions, making them useful in the design of enzyme inhibitors.

Medicine

In medicine, ®-1-Aminobenzyl-phosphonic acid hydrochloride is explored for its potential therapeutic applications. It may be investigated as a drug candidate for conditions where enzyme inhibition is beneficial, such as in the treatment of certain cancers or bacterial infections.

Industry

Industrially, this compound can be used in the formulation of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ®-1-Aminobenzyl-phosphonic acid hydrochloride involves its interaction with molecular targets such as enzymes. The phosphonic acid group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

Similar Compounds

    Benzylphosphonic acid: Similar structure but lacks the amino group.

    Aminomethylphosphonic acid: Contains an amino group but has a different carbon backbone.

    Phenylphosphonic acid: Similar aromatic ring but different functional groups.

Uniqueness

®-1-Aminobenzyl-phosphonic acid hydrochloride is unique due to the presence of both an amino group and a phosphonic acid group attached to a benzyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(R)-amino(phenyl)methyl]phosphonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTSMPODGJTHMF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](N)P(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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